2-Bromo-4,5-dimethoxyphenol

Description

Significance of Phenolic Compounds in Chemical Research

Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are a cornerstone of organic chemistry and materials science. britannica.com Their unique structure allows them to serve as versatile starting materials for the synthesis of more complex molecules, including benzopyran derivatives. wisdomlib.org The hydroxyl group activates the aromatic ring, making phenols highly reactive towards electrophilic aromatic substitution. britannica.com This reactivity, combined with their ability to form strong hydrogen bonds, influences their physical properties like higher boiling points and water solubility compared to similar non-phenolic compounds. britannica.com Phenols are not only integral to industrial synthesis for producing plastics, dyes, and pharmaceuticals like aspirin, but they are also found in a vast array of natural products with significant biological activities. britannica.comresearchgate.net Research has shown that phenolic compounds can exhibit antimicrobial, antioxidant, and anti-inflammatory properties, making them a subject of intense study in medicinal chemistry. researchgate.net

Contextualization of Brominated Phenols in Organic Chemistry

Brominated phenols are a specific class of substituted phenols that play a crucial role as intermediates in organic synthesis. chemrxiv.org The introduction of a bromine atom onto the phenolic ring provides a reactive handle for further chemical transformations. rsc.org These compounds are particularly valuable in cross-coupling reactions such as Suzuki, Stille, and Sonogashira reactions, which are fundamental methods for forming carbon-carbon bonds. chemrxiv.orgrsc.org The process of brominating phenols is a classic example of electrophilic aromatic substitution, where the hydroxyl group directs the incoming bromine to specific positions on the ring. youtube.comkhanacademy.org The conditions of the bromination reaction, such as the solvent and temperature, can be controlled to achieve selective substitution. youtube.comkhanacademy.org The development of efficient and mild bromination methods is an active area of research, with newer techniques utilizing visible-light photoredox catalysis to generate bromine in situ. beilstein-journals.org

Overview of 2-Bromo-4,5-dimethoxyphenol as a Research Subject

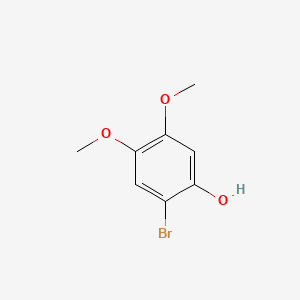

This compound is a substituted phenol (B47542) that has garnered attention in chemical research due to its specific arrangement of functional groups: a bromine atom, a hydroxyl group, and two methoxy (B1213986) groups on the benzene (B151609) ring. This unique substitution pattern influences its electronic environment and steric properties, making it a valuable building block in the synthesis of more complex molecules. Its molecular formula is C₈H₉BrO₃. The compound is typically synthesized through the electrophilic bromination of 4,5-dimethoxyphenol. Research into this compound and its derivatives has explored their potential in various fields. For instance, it has been used as a precursor in the synthesis of diaryl methanes, which have shown inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. mdpi.com Additionally, related bromo-dimethoxyphenyl compounds have been investigated as ligands for serotonin (B10506) receptors, highlighting the potential of this chemical scaffold in neuroscience research. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₉BrO₃ |

| Molecular Weight | 233.06 g/mol |

| Appearance | Crystalline solid |

| Melting Point | 74-81 °C |

| CAS Number | 129103-69-1 |

This table presents key physical and chemical properties of this compound. Data sourced from various chemical suppliers and databases. cenmed.comepa.gov

Synthesis of this compound

The primary method for synthesizing this compound is through the direct bromination of 4,5-dimethoxyphenol. This reaction is a typical electrophilic aromatic substitution. The starting material, 4,5-dimethoxyphenol, is dissolved in a suitable solvent like acetic acid. Bromine is then added dropwise, often at a controlled, low temperature (0–5°C) to prevent multiple brominations and other side reactions. The hydroxyl group of the phenol directs the electrophilic bromine to the ortho position (position 2). The reaction typically proceeds over 12 to 24 hours, after which the product precipitates and can be collected by filtration.

Another synthetic route involves the use of N-bromosuccinimide (NBS) as the brominating agent in a solvent such as dichloromethane (B109758). This method is also an electrophilic aromatic substitution.

Research Applications of this compound

This compound serves as a versatile intermediate in the synthesis of more complex molecules. One notable application is its use as a precursor for synthesizing diaryl methanes. mdpi.com These synthesized compounds have been investigated for their potential as inhibitors of acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes. mdpi.com

Furthermore, the structural motif of bromo-dimethoxyphenyl is found in compounds developed as ligands for serotonin receptors. For example, a related compound, 2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-[11C]methoxybenzyl)ethanamine, has been studied as a selective 5-HT₂A agonist for brain imaging studies. nih.gov This highlights the utility of the this compound scaffold in the development of probes for neurochemical research.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-bromo-4,5-dimethoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO3/c1-11-7-3-5(9)6(10)4-8(7)12-2/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGMAGXHPUIGKFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)Br)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60682109 | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

129103-69-1 | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60682109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-4,5-dimethoxyphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for 2 Bromo 4,5 Dimethoxyphenol

Direct Bromination Approaches for Phenolic Systems

The direct bromination of phenolic compounds is a cornerstone of aromatic chemistry, leveraging the activating nature of the hydroxyl group. Phenols are significantly more reactive towards electrophiles than benzene (B151609), often reacting under mild conditions without the need for a Lewis acid catalyst. studyrocket.co.uksavemyexams.com The hydroxyl group increases the electron density of the aromatic ring, particularly at the ortho and para positions (positions 2, 4, and 6), directing incoming electrophiles to these sites. savemyexams.comchemguide.co.uk In the synthesis of 2-Bromo-4,5-dimethoxyphenol, the starting material is 4,5-dimethoxyphenol, and the primary challenge lies in achieving selective monobromination at the C-2 position.

Regioselective Bromination Techniques

Achieving regioselectivity in the bromination of 4,5-dimethoxyphenol requires precise control over the reagents and directing group effects. The combined activating effects of the hydroxyl and two methoxy (B1213986) groups make the aromatic ring highly susceptible to electrophilic attack.

Several techniques are employed to ensure the bromine atom is introduced specifically at the C-2 position:

Bromine in Acetic Acid : A conventional method involves the dropwise addition of molecular bromine (Br₂) to a solution of 4,5-dimethoxyphenol in acetic acid. The acetic acid solvent plays a crucial role by stabilizing the intermediate arenium ion, which enhances regioselectivity for the desired ortho-brominated product.

N-Bromosuccinimide (NBS) : As a milder and safer alternative to liquid bromine, NBS is a preferred reagent for selective bromination. commonorganicchemistry.com It provides a controlled, low-concentration source of electrophilic bromine, which is particularly useful for highly activated aromatic rings to prevent over-bromination. commonorganicchemistry.com NBS has been used effectively in acetonitrile (B52724) to achieve regioselective bromination of a related dimethoxyphenol. mdpi.com

In Situ Generation of Bromine : Modern approaches, inspired by enzymatic processes, generate bromine in situ from bromide salts. ccspublishing.org.cn One such method involves reacting 4,5-dimethoxyphenol with sodium bromide (NaBr) and hydrogen peroxide (H₂O₂) in the presence of sulfuric acid. This system gradually oxidizes the bromide ion to bromine, allowing for a controlled reaction that can lead to higher yields. Another innovative technique uses potassium bromide (KBr) in conjunction with a zinc-aluminum layered double hydroxide (B78521) intercalated with bromate (B103136) ions (ZnAl–BrO₃⁻–LDHs), offering a heterogeneous system for regioselective monobromination. nih.gov

Influence of Reaction Conditions on Bromination Yield and Selectivity

The outcome of the bromination reaction is highly dependent on carefully controlled experimental parameters. The primary goals are to maximize the yield of the monobrominated product while minimizing the formation of di- or poly-brominated side products.

Key parameters influencing the reaction include:

Temperature : Low temperatures are critical for controlling the reaction's selectivity. Most procedures specify maintaining the reaction temperature between 0°C and 5°C using an ice bath. mdpi.com This reduces the reaction rate and minimizes the likelihood of multiple substitutions on the highly activated ring.

Solvent : The choice of solvent can significantly impact regioselectivity. Glacial acetic acid is frequently used as it can stabilize the reaction intermediate. google.com Other solvents like acetonitrile and dichloromethane (B109758) are also employed, particularly with reagents like NBS. mdpi.commdpi.com

Molar Ratio : To favor the formation of the monosubstituted product, a strict 1:1 molar ratio of the phenolic substrate to the brominating agent is typically used.

Reaction Time : The duration of the reaction varies depending on the specific method, ranging from approximately 4-6 hours for in situ generation methods to 12-24 hours for reactions using bromine in acetic acid.

The following table summarizes the impact of different reaction conditions on the direct bromination of 4,5-dimethoxyphenol and related systems.

| Brominating Agent/System | Solvent | Temperature | Typical Yield | Reference |

| Bromine (Br₂) | Acetic Acid | 0–5°C | 65–75% | |

| NaBr / H₂O₂ / H₂SO₄ | Not specified | 30–40°C | 70–80% | |

| N-Bromosuccinimide (NBS) | Acetonitrile | 0°C | 97%* | mdpi.com |

| Note: Yield reported for the synthesis of the regioisomer 4-bromo-2,5-dimethoxyphenol. |

Multi-Step Synthetic Routes to this compound and its Precursors

In addition to direct bromination, multi-step synthetic strategies offer alternative pathways to this compound. These routes often involve the synthesis and modification of precursors, providing flexibility and control over the final structure.

Synthesis via Brominated Benzaldehyde Intermediates

A prominent multi-step route utilizes 2-bromo-4,5-dimethoxybenzaldehyde (B182550) as a key intermediate. This approach typically begins with a more readily available starting material, which is first brominated and then chemically transformed to introduce the phenolic hydroxyl group.

The general sequence is as follows:

Preparation of the Precursor : The synthesis often starts with 3,4-dimethoxybenzaldehyde (B141060) (veratraldehyde). mdma.chsunankalijaga.org Veratraldehyde itself can be prepared from vanillin (B372448) by alkylating the phenolic hydroxyl group. mdma.ch

Bromination of the Aldehyde : Veratraldehyde undergoes electrophilic aromatic substitution to yield 2-bromo-4,5-dimethoxybenzaldehyde. This reaction is typically carried out using bromine in a solvent such as glacial acetic acid or methanol (B129727), achieving high yields of 86-92%. mdma.chgoogle.com

Conversion to Phenol (B47542) : The aldehyde functional group of 2-bromo-4,5-dimethoxybenzaldehyde must be converted into a hydroxyl group. A standard method for this transformation is the Baeyer-Villiger oxidation. chemicalbook.com In this reaction, a peroxy acid (e.g., m-CPBA) oxidizes the aldehyde to a formate (B1220265) ester, which is subsequently hydrolyzed under basic conditions to yield the final this compound. chemicalbook.com

This intermediate, 2-bromo-4,5-dimethoxybenzaldehyde, is also a precursor for other important molecules, such as 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), a key component in the synthesis of Ivabradine. google.com

Strategies for Modifying Aromatic Substituents

The synthesis of complex aromatic compounds often requires the strategic modification of substituent groups on the benzene ring. These transformations can be performed on precursors or later-stage intermediates to achieve the desired substitution pattern.

Key strategies include:

Demethylation : The conversion of a methoxy group (-OCH₃) into a hydroxyl group (-OH) is a crucial step if the synthesis starts from a fully methylated precursor. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the O-demethylation of aryl methyl ethers to produce the corresponding phenols. mdpi.com This reaction is typically performed in a solvent like dichloromethane at low temperatures. mdpi.com

Functional Group Interconversions : A variety of transformations can be used to manipulate functional groups on the aromatic ring. For instance, 3,4-dimethoxytoluene (B46254) can serve as a starting material. google.com It can be brominated to form 2-bromo-4,5-dimethoxytoluene, and the methyl group can then be oxidized using an agent like potassium permanganate (B83412) (KMnO₄) to produce 2-bromo-4,5-dimethoxybenzoic acid. google.com While further steps would be needed to convert the carboxylic acid to a phenol, this illustrates the versatility of using different precursors.

The table below outlines some precursors and the key transformations they undergo in multi-step syntheses.

| Precursor | Key Transformation(s) | Intermediate/Product | Reference(s) |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Bromination, then Baeyer-Villiger Oxidation & Hydrolysis | 2-Bromo-4,5-dimethoxybenzaldehyde, then this compound | mdma.chchemicalbook.com |

| (2-Bromo-4,5-dimethoxyphenyl)methanol | Alkylation with benzene derivatives | Diaryl methanes | mdpi.com |

| Diaryl methanes with methoxy groups | O-Me Demethylation with BBr₃ | Bromophenol derivatives | mdpi.com |

| 3,4-Dimethoxytoluene | Directed Bromination, then Oxidation | 2-Bromo-4,5-dimethoxytoluene, then 2-Bromo-4,5-dimethoxybenzoic acid | google.com |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals, including this compound. These principles aim to reduce waste, avoid hazardous materials, and improve energy efficiency.

Key green strategies relevant to this synthesis include:

Avoiding Hazardous Reagents : A primary goal is to move away from the use of elemental bromine (Br₂), which is highly toxic, corrosive, and hazardous to handle. nih.govsunankalijaga.org Safer alternatives involve generating bromine in situ.

In Situ Reagent Generation : Methods that produce bromine in the reaction mixture on an as-needed basis are inherently safer. The use of an oxidant like potassium bromate (KBrO₃) or hydrogen peroxide (H₂O₂) with a bromide salt (NaBr or HBr) exemplifies this approach. sunankalijaga.orgsunankalijaga.org This minimizes the risks associated with storing and handling bulk bromine.

Use of Catalysts : The development of recyclable catalysts offers a path to more sustainable chemical processes. While not yet specifically documented for this compound, the use of heterogeneous catalysts like Fe₂O₃/zeolite or layered double hydroxides (LDHs) in other bromination reactions points to future possibilities. nih.govresearchgate.net These catalysts can often be recovered by simple filtration or centrifugation and reused. nih.gov

Safer Solvents and Conditions : Green chemistry encourages the replacement of hazardous solvents. For example, using methanol or acetic acid instead of chlorinated solvents like carbon tetrachloride is a positive step. commonorganicchemistry.commdma.ch Furthermore, the development of continuous-flow processes using microreactors allows for safer handling of hazardous reagents and exothermic reactions, offering better control and efficiency. researchgate.net

The following table contrasts traditional methods with greener alternatives in the context of bromination.

| Green Chemistry Principle | Traditional Method | Greener Alternative | Advantage | Reference(s) |

| Reagent Safety | Direct use of liquid Br₂ | In situ generation of Br₂ from NaBr/H₂O₂ or KBrO₃/HBr | Avoids handling of toxic, corrosive Br₂ | sunankalijaga.orgsunankalijaga.org |

| Atom Economy | Substitution with Br₂ (produces HBr waste) | Oxidative bromination using a bromide source and an oxidant | Incorporates the bromide ion into the product, reducing waste | ccspublishing.org.cnnih.gov |

| Catalysis | Stoichiometric reagents | Recyclable heterogeneous catalysts (e.g., LDHs) | Catalyst can be removed and reused, reducing waste and cost | nih.gov |

Purification and Isolation Techniques for this compound

Following its synthesis, crude this compound typically undergoes one or more purification steps to achieve the desired level of purity. These methods are essential for obtaining a product suitable for subsequent applications, such as in organic synthesis or biological studies.

Chromatographic Separation Methodologies

Chromatography is a powerful technique for separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. For the purification of this compound, column chromatography is frequently utilized.

Column chromatography using silica (B1680970) gel as the stationary phase is a common method for purifying this compound. The choice of eluent, or mobile phase, is crucial for achieving effective separation. A mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) is often employed. The polarity of the eluent system is optimized to allow for the differential migration of the desired product and impurities through the silica gel column. For instance, a system of 5% ethyl acetate in hexanes has been used for the column chromatographic purification of similar brominated phenols. rsc.org In another example, a mixture of methylcyclohexane (B89554) and ethyl acetate (70/30) was used as the eluent to purify a related compound, yielding a beige solid after evaporation of the solvent. google.com The progress of the separation is often monitored by thin-layer chromatography (TLC).

High-performance liquid chromatography (HPLC) offers a more efficient and higher-resolution separation method. sielc.com Reverse-phase HPLC, where the stationary phase is non-polar and the mobile phase is polar, is a suitable technique. A mobile phase consisting of acetonitrile, water, and an acid modifier like phosphoric or formic acid can be used to analyze and isolate brominated phenolic compounds. sielc.com This method is scalable and can be adapted for preparative separations to isolate pure compounds. sielc.com

Gas chromatography (GC) can also be used, particularly for the analysis of phenols. epa.gov For volatile compounds or those that can be made volatile through derivatization, GC provides excellent separation and quantification capabilities. epa.gov

Table 1: Chromatographic Purification Parameters for Brominated Phenolic Compounds

| Chromatographic Technique | Stationary Phase | Mobile Phase/Eluent | Application |

| Column Chromatography | Silica Gel | Petroleum ether/ethyl acetate (20:1) rsc.org | Purification of crude product rsc.org |

| Column Chromatography | Silica Gel | Methylcyclohexane/ethyl acetate (70/30) google.com | Purification of a related bromo-dimethoxy compound google.com |

| Column Chromatography | Silica Gel | 5% Ethyl acetate in Hexanes rsc.org | Purification of brominated phenols rsc.org |

| HPLC | Newcrom R1 (Reverse Phase) | Acetonitrile, water, and phosphoric acid sielc.com | Analysis and isolation of a complex bromo-nitro-methoxy phenol derivative sielc.com |

Recrystallization and Other Crystallization Techniques

Recrystallization is a widely used and effective technique for purifying solid organic compounds. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the desired compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while the impurities are either highly soluble or insoluble at all temperatures.

For this compound and related compounds, various solvent systems have been employed for recrystallization. Ethanol (B145695) or mixtures of ethanol and water are commonly used. google.com For example, a related compound, 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, is recrystallized from ethanol to yield white crystals. google.com In another instance, a crude product was recrystallized from methanol to yield a light-yellow powder. google.com The process typically involves dissolving the crude solid in a minimum amount of the hot solvent, followed by slow cooling to allow for the formation of pure crystals. The crystals are then collected by filtration and washed with a small amount of cold solvent to remove any adhering impurities.

Precipitation is another crystallization technique that can be used. After the bromination reaction, the product may sometimes precipitate directly from the reaction mixture upon cooling or after the addition of a non-solvent like water. google.com The resulting solid can then be collected by filtration and may be further purified by recrystallization if necessary. For instance, in one procedure, the product precipitates as a crystalline solid after 12-24 hours and is then filtered and washed with cold methanol to achieve a purity of over 95%.

Table 2: Recrystallization Solvents for Brominated Aromatic Compounds

| Compound | Recrystallization Solvent | Result |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Ethanol google.com | White crystals google.com |

| 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Methanol google.com | Light-yellow powder google.com |

| 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | Ethanol mdpi.com | White powder mdpi.com |

| 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile | Ethanol google.com | Grey crystals google.com |

Chemical Reactivity and Reaction Mechanisms of 2 Bromo 4,5 Dimethoxyphenol

Electrophilic Aromatic Substitution Reactions

The aromatic ring of 2-bromo-4,5-dimethoxyphenol is activated towards electrophilic attack due to the electron-donating effects of the hydroxyl and methoxy (B1213986) groups. These groups direct incoming electrophiles primarily to the positions ortho and para to themselves. The existing substituents, however, also exert steric hindrance, influencing the regioselectivity of these reactions.

A key example of electrophilic aromatic substitution is bromination. The reaction of 4,5-dimethoxyphenol with bromine (Br₂) in a solvent like acetic acid leads to the selective introduction of a bromine atom at the 2-position, which is ortho to the hydroxyl group and meta to the methoxy groups. This regioselectivity is driven by the powerful directing ability of the hydroxyl group. To minimize side reactions like polybromination, the reaction is typically carried out at controlled temperatures, often between 0–5°C.

The mechanism for this bromination involves the generation of a bromine electrophile (Br⁺), which then attacks the electron-rich aromatic ring to form a resonance-stabilized carbocation known as an arenium ion. Subsequent deprotonation restores the aromaticity of the ring, yielding this compound. Alternative bromination methods, such as the in-situ generation of bromine from reagents like potassium bromate (B103136) (KBrO₃) in an acidic medium, have also been developed to avoid the direct handling of hazardous liquid bromine. sunankalijaga.org

Nucleophilic Substitution of the Bromine Atom

The bromine atom on the aromatic ring of this compound can be replaced by various nucleophiles, although this type of reaction on an aryl halide typically requires specific conditions. smolecule.com The presence of electron-donating groups on the ring generally makes nucleophilic aromatic substitution more challenging compared to rings with electron-wthdrawing groups. However, under forcing conditions or with the use of a catalyst, substitution can be achieved.

For instance, the bromine can be substituted by a methoxy group by reacting this compound with sodium methoxide (B1231860), often in the presence of a copper catalyst. mdma.ch This reaction is a type of Ullmann condensation. The general mechanism involves the coordination of the aryl halide to the copper catalyst, followed by nucleophilic attack of the methoxide ion and subsequent reductive elimination to form the product and regenerate the catalyst.

Oxidation Reactions of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is susceptible to oxidation. smolecule.com Depending on the oxidizing agent and reaction conditions, this can lead to the formation of various products, including quinones. smolecule.com Strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide can be used for this transformation. The reaction proceeds through the initial formation of a phenoxy radical, which can then undergo further oxidation. The presence of the electron-donating methoxy groups can influence the stability of the resulting quinone.

Reduction Chemistry of the Bromine Moiety

The bromine atom of this compound can be removed through reduction reactions. This process, known as hydrodebromination, effectively replaces the bromine atom with a hydrogen atom. A common method for this transformation is catalytic hydrogenation, where the compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). google.comgoogle.com

The reaction mechanism involves the oxidative addition of the aryl bromide to the palladium(0) catalyst, forming a palladium(II) intermediate. This is followed by a reaction with a hydride source (which can be generated from H₂) and subsequent reductive elimination to yield the debrominated product, 4,5-dimethoxyphenol, and regenerate the palladium(0) catalyst. Other reducing agents, such as lithium aluminum hydride or sodium borohydride, can also be employed under specific conditions.

Coupling Reactions Involving this compound

This compound is a valuable substrate for various metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. nih.govvulcanchem.com The bromine atom serves as a reactive handle for these transformations. vulcanchem.comvulcanchem.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)

Palladium-catalyzed cross-coupling reactions are among the most widely used methods for forming new bonds to aromatic rings. uni-muenchen.de

Suzuki Coupling: In a Suzuki reaction, an aryl halide is coupled with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. acs.orgscribd.com this compound can be coupled with various aryl or vinyl boronic acids to create more complex molecular architectures. The catalytic cycle for the Suzuki reaction generally involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the organoboron reagent and reductive elimination to form the coupled product. researchgate.net The choice of ligand on the palladium catalyst can significantly influence the reaction's efficiency and scope. acs.org

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin compound) with an organic halide, catalyzed by a palladium complex. soton.ac.uk this compound can participate in Stille couplings, reacting with various organostannanes to form new carbon-carbon bonds. The mechanism is similar to the Suzuki coupling, involving oxidative addition, transmetalation (with the organotin reagent), and reductive elimination. soton.ac.uk

Below is an illustrative table of palladium-catalyzed cross-coupling reactions.

| Coupling Reaction | Coupling Partner | Catalyst System (Example) | Product Type |

| Suzuki | Arylboronic acid | Pd(PPh₃)₄, Base | Biaryl derivative |

| Stille | Organostannane | PdCl₂(PPh₃)₂, LiCl | Aryl-substituted compound |

Other Metal-Catalyzed Transformations

Beyond palladium, other transition metals can catalyze coupling reactions involving aryl bromides like this compound.

Copper-Catalyzed Reactions: As mentioned in the context of nucleophilic substitution, copper catalysts are effective for forming carbon-oxygen and carbon-nitrogen bonds (Ullmann condensation). mdma.ch

Iron-Catalyzed Reactions: Iron-catalyzed cross-coupling reactions have emerged as a more sustainable and cost-effective alternative to palladium-catalyzed methods. sci-hub.se These reactions can couple aryl halides with organometallic reagents. sci-hub.se

Nickel-Catalyzed Reactions: Nickel catalysts can also be used for cross-coupling reactions, sometimes offering different reactivity and selectivity compared to palladium. uni-muenchen.de

Cobalt-Catalyzed Reactions: Cobalt-catalyzed reactions are another area of active research for the formation of carbon-carbon and carbon-heteroatom bonds from aryl halides. acs.org

These various metal-catalyzed transformations highlight the synthetic utility of this compound as a building block for the synthesis of a wide range of more complex molecules.

Mechanistic Investigations of this compound Reactions

The reaction mechanisms of this compound are understood through a combination of experimental studies and computational modeling. These investigations provide detailed insights into the electronic factors and intermediate stages that govern its reactivity in various chemical transformations.

Computational and Theoretical Studies:

Computational approaches, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure of this compound and related molecules. researchgate.netresearchgate.net These studies highlight the interplay between the electron-donating methoxy (-OCH₃) groups and the electron-withdrawing, yet ortho-para directing, bromo (-Br) and hydroxyl (-OH) substituents. The distribution of electron density, frontier molecular orbitals (FMOs), and molecular electrostatic potential (MEP) are key determinants of the compound's reactivity. researchgate.net

Natural Bond Orbital (NBO) analysis is a powerful tool used to understand intramolecular interactions, such as charge transfer and hyperconjugative effects, which stabilize the molecule and influence its reaction pathways. jcsp.org.pkacademicjournals.org For instance, in related Schiff base compounds derived from bromophenols, NBO analysis quantifies the stabilization energies associated with electron delocalization from lone pair orbitals to antibonding orbitals, revealing the electronic underpinnings of the molecule's stability and structure. jcsp.org.pk

Table 1: Theoretical Data for (E)-2-(((2-bromo-3-methylphenyl)imino)methyl)-4-methoxyphenol (a related compound)

| Analysis Type | Finding | Significance |

|---|---|---|

| NBO Analysis | Significant stabilization energies (E(2)) from hyperconjugative interactions. | Indicates charge delocalization, contributing to molecular stability and influencing reaction pathways. jcsp.org.pk |

| FMO Analysis | Calculation of HOMO and LUMO energy levels. | Helps predict the molecule's electrophilic and nucleophilic sites, guiding the understanding of its reactivity in various reactions. researchgate.net |

| MEP Analysis | Mapping of electrostatic potential on the molecular surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. researchgate.netresearchgate.net |

This table is illustrative of the types of mechanistic investigations performed on closely related structures, providing a framework for understanding this compound itself.

Mechanisms of Key Reactions:

Electrophilic Aromatic Substitution (Bromination): The formation of this compound from 3,4-dimethoxyphenol (B20763) proceeds via a well-understood electrophilic aromatic substitution mechanism.

Electrophile Formation: The brominating agent (e.g., Br₂) is polarized or reacts to form a potent electrophile, Br⁺.

Arenium Ion Formation: The π-electrons of the phenol (B47542) ring attack the Br⁺ electrophile. The powerful activating and ortho-directing hydroxyl group, assisted by the methoxy groups, directs the attack to the 2-position, which is sterically accessible. cdnsciencepub.com This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The positive charge is delocalized across the ring, including onto the oxygen atoms of the hydroxyl and methoxy groups.

Deprotonation: A base removes the proton from the carbon atom bearing the new bromine substituent, restoring the aromaticity of the ring and yielding the final product.

Demethylation Reactions: The cleavage of the methyl ethers in this compound is a common transformation. With strong Lewis acids like boron tribromide (BBr₃), the mechanism involves the following steps:

The oxygen atom of a methoxy group acts as a Lewis base, coordinating to the boron atom of BBr₃.

This coordination makes the methyl group electrophilic. A bromide ion, released from the BBr₃, then attacks the methyl group in an Sₙ2-type reaction, cleaving the O-CH₃ bond.

This process is repeated for the second methoxy group, followed by an aqueous workup to protonate the resulting phenoxide ions, yielding the corresponding dihydroxy derivative. mdpi.com

Oxidative Coupling: In the context of alkaloid synthesis, phenols can undergo oxidative coupling reactions. soton.ac.uk While specific studies on this compound are limited, the general mechanism involves a one-electron oxidation of the phenolic hydroxyl group to form a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized into the aromatic ring at the ortho and para positions. The coupling of two such radicals (inter- or intramolecularly) can then lead to the formation of new carbon-carbon or carbon-oxygen bonds. soton.ac.uk

Nucleophilic Substitution: The bromine atom on the aromatic ring can be replaced by other nucleophiles, although this typically requires harsh conditions or metal catalysis, characteristic of nucleophilic aromatic substitution (SₙAr) reactions.

Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4,5 Dimethoxyphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the organic structure of 2-Bromo-4,5-dimethoxyphenol, detailing the chemical environment of each proton and carbon atom.

Proton NMR (¹H NMR) Analysis of Chemical Shifts and Coupling Patterns

The ¹H NMR spectrum of this compound displays distinct signals that correspond to the different types of protons present in the molecule: the aromatic protons, the methoxy (B1213986) group protons, and the phenolic hydroxyl proton. In a typical synthesis, 3,4-dimethoxyphenol (B20763) is treated with N-bromosuccinimide (NBS) in a solvent like tetrahydrofuran (B95107) (THF) to yield the target compound. soton.ac.uk

The aromatic region of the spectrum is simplified due to the substitution pattern. Two singlets are expected for the two remaining protons on the benzene (B151609) ring. The proton at position 3 (adjacent to the bromine) and the proton at position 6 (adjacent to the hydroxyl group) will have slightly different chemical shifts due to their distinct electronic environments. The hydroxyl (-OH) proton will appear as a broad singlet, and its chemical shift can vary depending on the solvent, concentration, and temperature. The two methoxy groups (-OCH₃) at positions 4 and 5 will each produce a sharp singlet, typically integrating to three protons each.

Table 1: ¹H NMR Spectroscopic Data for this compound Note: Specific chemical shift (δ) and coupling constant (J) values can vary slightly based on the solvent and instrument frequency. Data presented are typical values.

| Proton Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H-3 | ~7.05 | Singlet | 1H |

| Aromatic H-6 | ~6.63 | Singlet | 1H |

| Phenolic -OH | Variable | Broad Singlet | 1H |

| Methoxy C4-OCH₃ | ~3.83 | Singlet | 3H |

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Assignment

The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. mdpi.com For this compound, eight distinct signals are expected, corresponding to the six carbons of the aromatic ring and the two carbons of the methoxy groups. The chemical shifts are influenced by the attached functional groups. The carbon atom bonded to the bromine (C-2) is deshielded, while the carbons bonded to the oxygen atoms (C-1, C-4, C-5) appear at lower field values.

Table 2: ¹³C NMR Spectroscopic Data for this compound Note: Data presented are typical values and may vary based on experimental conditions.

| Carbon Assignment | Chemical Shift (δ) (ppm) |

|---|---|

| C-1 (-OH) | ~144.7 |

| C-2 (-Br) | ~102.1 |

| C-3 | ~117.5 |

| C-4 (-OCH₃) | ~148.2 |

| C-5 (-OCH₃) | ~150.3 |

| C-6 | ~102.5 |

| C4-O CH₃ | ~56.9 |

Two-Dimensional NMR Techniques

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are invaluable for unambiguous assignment of signals, especially in complex molecules.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. columbia.edu For this compound, an HSQC spectrum would show correlations between the aromatic protons and their corresponding aromatic carbons (H-3 with C-3, H-6 with C-6) and between the methoxy protons and the methoxy carbons. This confirms the direct C-H connectivity. columbia.edu

Nuclear Overhauser Effect (nOe) Spectroscopy: This technique identifies protons that are close in space. For related isomers like 2-bromo-3,5-dimethoxyphenol, nOe studies have been used to definitively assign proton signals by observing the enhancement of a proton signal when a nearby proton is irradiated. cdnsciencepub.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a key technique used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula. The calculated monoisotopic mass of this compound (C₈H₉BrO₃) is 231.97351 Da. uni.lu Experimental HRMS data, often obtained via techniques like Electrospray Ionization (ESI) or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), would be expected to yield a value extremely close to this calculated mass, confirming the compound's elemental composition. soton.ac.uk For instance, ESI-MS in negative mode typically detects the [M-H]⁻ ion.

Fragmentation Pathways and Isotope Patterns

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. mdpi.commiamioh.edu This results in the molecular ion (M⁺) appearing as a pair of peaks of almost equal intensity, separated by two mass units (M⁺ and M+2), which is a definitive signature for a monobrominated compound. mdpi.com

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several common pathways for aromatic ethers and phenols. A primary fragmentation step is often the loss of a methyl radical (•CH₃) from one of the methoxy groups to form a stable ion. Subsequent loss of carbon monoxide (CO) from the phenolic ring is another plausible fragmentation pathway.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 3,4-dimethoxyphenol |

| N-bromosuccinimide |

| 2-bromo-3,5-dimethoxyphenol |

| ⁷⁹Br |

| ⁸¹Br |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Spectroscopic methods provide valuable insights into the vibrational and electronic characteristics of this compound.

Vibrational Analysis via FT-IR

Fourier-transform infrared (FT-IR) spectroscopy reveals the characteristic vibrational modes of the functional groups present in this compound. The FT-IR spectrum is marked by distinct absorption bands that correspond to the stretching and bending vibrations of the molecule's bonds.

A prominent feature in the IR spectrum is the broad absorption band associated with the O-H stretching vibration of the phenolic hydroxyl group. This band is typically observed in the region of 3600-3200 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methyl groups of the methoxy substituents give rise to signals in the 3100-2850 cm⁻¹ range. mdpi.com

The aromatic C=C stretching vibrations are typically found in the 1600-1400 cm⁻¹ region. The presence of the bromine atom and methoxy groups on the benzene ring influences the exact position and intensity of these bands. Asymmetric and symmetric stretching vibrations of the C-O-C linkage in the methoxy groups are expected to appear in the 1275-1000 cm⁻¹ range. The C-Br stretching vibration is generally observed at lower frequencies, typically in the 700-500 cm⁻¹ region.

A representative, though not exhaustive, list of expected vibrational frequencies for this compound is presented in the table below.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H Stretch (Phenolic) | 3600-3200 |

| C-H Stretch (Aromatic) | 3100-3000 |

| C-H Stretch (Methyl) | 3000-2850 |

| C=C Stretch (Aromatic) | 1600-1400 |

| C-O Stretch (Methoxy) | 1275-1000 |

| C-Br Stretch | 700-500 |

This table presents generalized data and may not reflect the exact experimental values for this specific compound.

Electronic Transitions in UV-Vis Spectroscopy

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. For aromatic compounds like this compound, the most significant electronic transitions are typically π → π* and n → π* transitions.

The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are generally responsible for the strong absorption bands in the UV region. The n → π* transitions, involving the promotion of a non-bonding electron (from the oxygen atoms of the hydroxyl and methoxy groups) to a π* antibonding orbital, are typically weaker and can sometimes be obscured by the more intense π → π* bands.

The specific wavelengths of maximum absorption (λmax) are influenced by the substituents on the benzene ring. The hydroxyl, methoxy, and bromine groups can cause a shift in the absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene. Changes in solvent polarity can also affect the position of these absorption bands. tanta.edu.eg

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal, providing definitive information about bond lengths, bond angles, and intermolecular interactions.

The molecular structure of this compound consists of a planar benzene ring with a bromine atom, a hydroxyl group, and two methoxy groups as substituents. The bromine atom is located at the ortho position relative to the hydroxyl group, with the two methoxy groups at the 4 and 5 positions. This substitution pattern dictates the electronic distribution and steric environment of the molecule, which in turn governs its packing in the crystalline state.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by a variety of intermolecular forces. In the case of this compound, these interactions are expected to include hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

Hydrogen Bonding Network Analysis

A key feature of the crystal structure of this compound is the extensive network of hydrogen bonds. The phenolic hydroxyl group is a primary donor of a hydrogen bond, while the oxygen atoms of the hydroxyl and methoxy groups can act as hydrogen bond acceptors.

This network of hydrogen bonds can lead to the formation of one-, two-, or three-dimensional supramolecular architectures. For instance, similar dimethoxyphenol compounds have been shown to form infinite chains through hydrogen bonding between the phenolic groups and the oxygen atoms of the methoxy groups. The bromine atom, while not directly participating in hydrogen bonding, influences the electronic character of the aromatic ring and can affect the strength and geometry of the hydrogen bonds formed by the other functional groups. The analysis of this hydrogen bonding network is essential for understanding the stability and properties of the crystalline material.

Computational Chemistry and Quantum Mechanical Studies of 2 Bromo 4,5 Dimethoxyphenol

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks and the identification of hydrogen bonding interactions. In an MEP map, regions of negative potential (typically colored red) are rich in electrons and are favorable sites for electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack.

For 2-Bromo-4,5-dimethoxyphenol, the MEP map would show the most negative potential around the oxygen atoms of the phenolic hydroxyl and methoxy (B1213986) groups, indicating their role as hydrogen bond acceptors. A region of positive potential would be expected around the hydrogen atom of the hydroxyl group, highlighting its function as a hydrogen bond donor. The bromine atom's region would show a complex potential due to the "sigma-hole" phenomenon, influencing potential halogen bonding interactions.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugation, and delocalization effects by analyzing interactions between filled donor NBOs and empty acceptor NBOs. The stabilization energy (E(2)) associated with these interactions quantifies their strength.

Table 3: Selected Second-Order Perturbation Energies (E(2)) from NBO Analysis for this compound (Illustrative) Note: The data below are illustrative examples of interactions and stabilization energies derived from studies on similar aromatic compounds and are not specific published results for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O1) on Hydroxyl | π* (C2-C3) | ~20.5 |

| LP (O2) on Methoxy | π* (C4-C5) | ~18.2 |

Prediction of Spectroscopic Parameters (e.g., NMR, IR, UV-Vis)

Computational methods can accurately predict various spectroscopic parameters. These theoretical spectra are invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict the specific resonance frequencies for the aromatic protons, the hydroxyl proton, and the methoxy protons, as well as for each unique carbon atom in the molecule. These predictions are highly sensitive to the electronic environment of each nucleus.

IR Spectroscopy: Theoretical vibrational frequencies can be calculated using DFT. The results are typically presented as a simulated IR spectrum, showing the frequency and intensity of different vibrational modes, such as the O-H stretch of the phenol (B47542), C-H stretches of the aromatic ring and methoxy groups, C-O stretches, and aromatic ring vibrations.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict electronic transitions and simulate the UV-Vis absorption spectrum. This analysis would identify the wavelengths of maximum absorption (λmax) for this compound, which typically correspond to π→π* transitions within the aromatic system.

Global and Local Chemical Reactivity Descriptors

Based on the energies of the frontier orbitals, several global and local reactivity descriptors can be calculated to quantify the chemical behavior of this compound.

Global Descriptors: These parameters describe the reactivity of the molecule as a whole. They include ionization potential (I ≈ -E(HOMO)), electron affinity (A ≈ -E(LUMO)), chemical hardness (η = (I-A)/2), chemical softness (S = 1/2η), electronegativity (χ = (I+A)/2), and the electrophilicity index (ω = χ²/2η). A high hardness value indicates low reactivity, while a high electrophilicity index suggests a strong capacity to accept electrons.

Local Descriptors: Fukui functions are used to determine the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These local descriptors pinpoint which specific atoms are most likely to participate in a chemical reaction.

Table 4: Predicted Global Reactivity Descriptors for this compound (Illustrative) Note: The values are calculated from the illustrative HOMO/LUMO energies in Table 2 and are not from a dedicated study on this compound.

| Descriptor | Formula | Calculated Value (eV) |

|---|---|---|

| Ionization Potential (I) | -E(HOMO) | 5.85 |

| Electron Affinity (A) | -E(LUMO) | 0.50 |

| Chemical Hardness (η) | (I-A)/2 | 2.68 |

| Electronegativity (χ) | (I+A)/2 | 3.18 |

| Electrophilicity Index (ω) | χ² / (2η) | 1.89 |

Conformational Analysis and Tautomerism Studies

For flexible molecules, computational analysis can explore different conformations and their relative energies. In this compound, this would involve studying the rotation of the hydroxyl and methoxy groups around their bonds to the aromatic ring. A potential energy surface scan can identify the most stable conformers and the energy barriers between them.

While phenol-keto tautomerism is less common for simple phenols compared to systems like Schiff bases, computational studies can investigate its possibility. Tautomerism involves the migration of a proton, in this case, from the phenolic oxygen to a carbon atom on the ring, to form a keto tautomer. DFT calculations would determine the relative energies of the phenol and potential keto forms and the energy barrier for the transition. For this compound, the aromatic phenol form is expected to be overwhelmingly more stable than any non-aromatic keto tautomer.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations serve as powerful computational tools to investigate the behavior of this compound at an atomic level. These methods provide profound insights into the molecule's structural characteristics, electronic properties, and dynamic behavior, which collectively govern its chemical reactivity and physical attributes.

Computational approaches, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic structure of this compound. DFT calculations are used to optimize the molecular geometry, predicting bond lengths and angles with a high degree of accuracy that often correlates well with experimental data from techniques like X-ray crystallography. researchgate.nettandfonline.com For substituted phenols, DFT methods such as B3LYP combined with basis sets like 6-311++G(d,p) are commonly used to achieve reliable results. researchgate.netresearchgate.net These optimized structures are the foundation for further analysis, including the calculation of frontier molecular orbitals (HOMO-LUMO) and the generation of molecular electrostatic potential (MEP) maps, which are crucial for predicting sites susceptible to electrophilic and nucleophilic attack. researchgate.netscielo.br

Molecular dynamics (MD) simulations offer a lens into the time-dependent behavior of the molecule. researchgate.net By simulating the motion of atoms over time, MD can predict how the molecule behaves in different environments, such as in various solvents. tandfonline.com These simulations are also valuable for exploring conformational preferences and can be used to determine how physical properties might change as a function of temperature. researchgate.netresearchgate.net Although detailed MD simulation studies specifically for this compound are not extensively published, the methodologies are well-established from research on structurally related compounds. researchgate.netresearchgate.net

Computationally derived properties provide a wealth of information that complements experimental findings. Various physicochemical parameters can be predicted, offering insights into the molecule's behavior in biological and chemical systems.

| Property | Predicted Value | Method/Source |

|---|---|---|

| Topological Polar Surface Area (TPSA) | 38.69 Ų | Ertl et al. ambeed.com |

| Molar Refractivity | 49.15 | ambeed.com |

| logP (iLOGP) | 2.24 | Daina et al. ambeed.com |

| logP (XLOGP3) | 2.2 | ambeed.com |

| Number of Rotatable Bonds | 2 | ambeed.com |

| Number of H-bond Acceptors | 3 | ambeed.com |

| Number of H-bond Donors | 1 | ambeed.com |

Furthermore, advanced computational techniques can predict properties relevant to mass spectrometry, such as the collision cross-section (CCS), which is related to the ion's shape and size in the gas phase.

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 232.98079 | 137.9 |

| [M+Na]+ | 254.96273 | 150.8 |

| [M-H]- | 230.96623 | 143.7 |

| [M+NH4]+ | 250.00733 | 159.4 |

| [M+K]+ | 270.93667 | 140.7 |

Source: PubChemLite, CCSbase uni.lu

Theoretical studies on similar molecules often utilize specific computational parameters to ensure accuracy. These parameters, while not explicitly detailed for this compound in available literature, typically follow established conventions in the field.

| Parameter | Typical Value/Method |

|---|---|

| Calculation Method | Density Functional Theory (DFT) |

| Functional | B3LYP, CAM-B3LYP |

| Basis Set | 6-311++G(d,p), 6-311+G(d,p) |

| Solvent Effects Model | Polarizable Continuum Model (PCM) |

Source: Based on methodologies reported for related compounds researchgate.nettandfonline.comresearchgate.netscielo.bracademicjournals.org

Synthetic Applications and Derivatization of 2 Bromo 4,5 Dimethoxyphenol

Role as a Key Intermediate in Organic Synthesis

2-Bromo-4,5-dimethoxyphenol serves as a crucial precursor in a variety of synthetic pathways. vulcanchem.com Its utility stems from the presence of multiple reactive sites that can be selectively functionalized. The bromine atom is amenable to substitution and cross-coupling reactions, while the phenolic hydroxyl and methoxy (B1213986) groups can be modified or cleaved under specific conditions. core.ac.uk This multi-functionality allows for the construction of intricate molecular architectures.

The compound's role as an intermediate is particularly evident in the preparation of pharmaceuticals and other bioactive molecules. For instance, it is a key component in the synthesis of compounds with potential antimicrobial and antioxidant properties. The strategic placement of the bromo and hydroxyl groups makes it a versatile precursor for creating a diverse library of derivatives for biological screening. core.ac.uk

Synthesis of Complex Aromatic Systems and Heterocycles

The structure of this compound is well-suited for the construction of complex aromatic and heterocyclic systems. The bromine atom provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of new carbon-carbon bonds and the introduction of various aryl or heteroaryl substituents. core.ac.ukamazonaws.com This methodology has been employed to synthesize biaryl compounds, which are common motifs in natural products and pharmaceuticals.

Furthermore, the phenolic hydroxyl group and the adjacent bromine atom can participate in cyclization reactions to form heterocyclic rings. For example, derivatives of this compound have been utilized in the synthesis of oxazoles, a class of heterocyclic compounds with diverse biological activities. mdpi.com The synthesis of diaryl methanes, which can be further transformed into various bromophenol derivatives, also highlights the utility of this starting material in building complex aromatic structures. mdpi.com

Preparation of Structurally Related Analogues and Derivatives

The chemical scaffold of this compound allows for systematic structural modifications to generate a wide range of analogues and derivatives. vulcanchem.com These modifications can be targeted at the phenolic hydroxyl group, the methoxy groups, or the bromine atom, each providing a distinct avenue for diversification.

Modifications on the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a common site for derivatization. It can be readily alkylated or acylated to introduce a variety of functional groups. For instance, protection of the hydroxyl group as a silyl (B83357) ether is a common strategy to direct reactions to other parts of the molecule. The hydroxyl group can also be converted to an ether or an ester, which can alter the compound's solubility, lipophilicity, and biological activity.

One notable transformation is the oxidation of the phenolic group to form quinones, which are a class of compounds with important biological and chemical properties. Additionally, the hydroxyl group can be involved in the formation of heterocyclic rings, as seen in the synthesis of certain bioactive molecules.

Alterations of the Methoxy Groups

The two methoxy groups on the aromatic ring can also be chemically altered, although these transformations are generally more challenging than modifications of the phenolic hydroxyl group. Demethylation, typically achieved using strong Lewis acids like boron tribromide (BBr₃), is a key reaction that converts the methoxy groups back to hydroxyl groups. mdpi.com This process is crucial for synthesizing polyhydroxylated derivatives, which are often found in natural products and can exhibit significant biological activity. mdpi.com The selective demethylation of one or both methoxy groups can lead to a variety of catechol and pyrogallol (B1678534) derivatives.

| Starting Material | Reagent | Product | Reference |

| Diaryl Methane (B114726) Derivatives | BBr₃ | Bromophenols | mdpi.com |

Diversification via the Bromine Moiety

The bromine atom on the aromatic ring is a highly versatile functional group that serves as a key point for diversification. It can be readily substituted by a range of nucleophiles, allowing for the introduction of various atoms and functional groups. More importantly, the bromine atom is an excellent participant in a variety of metal-catalyzed cross-coupling reactions.

Reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a vast array of complex molecules. core.ac.uk For example, Suzuki-Miyaura coupling can be used to introduce new aryl or vinyl groups, while Sonogashira coupling allows for the introduction of alkyne moieties. These reactions are fundamental in modern organic synthesis and have been widely applied to derivatives of this compound. core.ac.uk Furthermore, the bromine atom can be involved in the formation of organometallic reagents, such as Grignard or organolithium reagents, which can then react with various electrophiles.

| Reaction Type | Reagents | Product Type | Reference |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Biaryl compounds | core.ac.ukamazonaws.com |

| Nucleophilic Substitution | Various nucleophiles | Substituted phenols |

Applications in Medicinal Chemistry Synthesis

This compound and its derivatives have garnered significant attention in the field of medicinal chemistry. vulcanchem.com The structural motif of a substituted phenol (B47542) is present in many biologically active natural products and synthetic drugs. The ability to easily modify the different functional groups of this compound makes it an attractive starting material for the synthesis of new therapeutic agents. sigmaaldrich.com

Derivatives of this compound have been investigated for a range of potential therapeutic applications, including as antimicrobial and antioxidant agents. For instance, novel bromophenol derivatives synthesized from (2-bromo-4,5-dimethoxyphenyl)methanol have shown inhibitory effects on enzymes such as acetylcholinesterase and carbonic anhydrase, suggesting their potential for treating diseases like Alzheimer's and glaucoma. mdpi.com Furthermore, a derivative, 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile (B1267400), serves as a key intermediate in the synthesis of ivabradine, a drug used to treat chronic heart failure. vulcanchem.com

The versatility of this compound as a building block allows medicinal chemists to systematically explore the structure-activity relationships of new compounds, leading to the development of more potent and selective drugs. core.ac.ukscholaris.ca

Precursors for Pharmaceutical Intermediates (e.g., Ivabradine, Pinaverium (B1222119) Bromide)

The 2-bromo-4,5-dimethoxy-phenyl moiety is a cornerstone in the synthesis of several commercially significant pharmaceutical agents. While the syntheses may not start directly from the phenol itself, they rely on key intermediates that are derivatives of this core structure, such as the corresponding benzaldehyde, benzyl (B1604629) bromide, or propanenitrile.

Ivabradine

Ivabradine is a heart rate-lowering medication used in the treatment of stable angina pectoris. A crucial intermediate in its industrial synthesis is 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile. google.com This intermediate can be synthesized through various routes. One common pathway starts with 2-bromo-4,5-dimethoxybenzaldehyde (B182550), which is condensed with cyanoacetic acid followed by reduction and decarboxylation, or with acetonitrile (B52724) to form a cinnamonitrile (B126248) derivative that is then reduced. google.comnih.gov The 2-bromo-4,5-dimethoxybenzaldehyde precursor is typically prepared by the bromination of 3,4-dimethoxybenzaldehyde (B141060). google.comnih.gov

The 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile then undergoes a cyclization reaction, often using a strong base like sodium amide in liquid ammonia, to form the key benzocyclobutene intermediate, 1-cyano-4,5-dimethoxybenzocyclobutene. google.com This nitrile is subsequently reduced to an amine, which is a core component that is further elaborated to produce the final Ivabradine molecule. mdpi.com

Key Intermediates in Ivabradine Synthesis

| Compound Name | Role in Synthesis |

| 3,4-Dimethoxybenzaldehyde | Starting material for the brominated intermediate. nih.gov |

| 2-Bromo-4,5-dimethoxybenzaldehyde | Precursor to the propanenitrile intermediate. google.com |

| 3-(2-Bromo-4,5-dimethoxyphenyl)propanenitrile | Key intermediate that undergoes cyclization to form the benzocyclobutene ring. google.com |

| 1-Cyano-4,5-dimethoxybenzocyclobutene | Core structural component of Ivabradine. google.com |

Pinaverium Bromide

Pinaverium bromide is a spasmolytic agent that acts as a calcium channel blocker, used for functional gastrointestinal disorders. tandfonline.com The synthesis of pinaverium bromide involves the quaternization of a morpholine (B109124) derivative with a key electrophile, 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene. tandfonline.comCurrent time information in Bangalore, IN. This critical intermediate is also known as 2-bromo-4,5-dimethoxybenzyl bromide. nih.gov

The synthesis of this dibrominated intermediate is a key step. It is often prepared from more accessible starting materials like 3,4-dimethoxytoluene (B46254) or 3,4-dimethoxybenzyl alcohol. nih.gov These precursors undergo bromination reactions that add bromine atoms to both the aromatic ring at the 2-position and the benzylic methyl/alcohol group, yielding the required 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene. nih.gov This intermediate is then reacted with a complex morpholine-containing nucleophile to assemble the final structure of pinaverium bromide. tandfonline.comCurrent time information in Bangalore, IN.

Key Intermediates in Pinaverium Bromide Synthesis

| Compound Name | Role in Synthesis |

| 3,4-Dimethoxytoluene | Starting material for the key dibrominated intermediate. nih.gov |

| 3,4-Dimethoxybenzyl alcohol | Alternative starting material for the key dibrominated intermediate. nih.gov |

| 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene | Key electrophilic intermediate used in the final coupling step. tandfonline.comCurrent time information in Bangalore, IN. |

| N-(dihydronopyl)-N-(2-hydroxyethyl)morpholine | The nucleophilic component that reacts with the benzyl bromide derivative. tandfonline.comCurrent time information in Bangalore, IN. |

Scaffold for Drug Discovery Programs

The this compound framework serves as a valuable starting point, or scaffold, for the development of new bioactive molecules. Its functional groups (hydroxyl, bromo, methoxy) provide multiple reaction sites for derivatization, allowing chemists to systematically modify the structure to explore structure-activity relationships (SAR) and optimize for specific biological targets.

Alkaloid Synthesis

In the pursuit of synthetic routes to complex natural products, this compound has been utilized as a building block. For instance, it is a known compound used in synthetic approaches towards (+)-maritidine, an Amaryllidaceae alkaloid. soton.ac.uk In a documented route, this compound is synthesized from 3,4-dimethoxyphenol (B20763) and then elaborated through multiple steps. soton.ac.uk Its structure forms a key part of the A-ring of the final crinine-type alkaloid core, demonstrating its utility in the total synthesis of biologically active natural products. soton.ac.uk

Enzyme Inhibitors

The 2-bromo-4,5-dimethoxyphenyl scaffold has been exploited to create novel enzyme inhibitors. In a 2022 study, (2-bromo-4,5-dimethoxyphenyl)methanol, the direct alcohol derivative of the phenol, was used as the starting point for the synthesis of new diaryl methane compounds. mdpi.com These derivatives, which retain the core scaffold, were then demethylated to produce novel bromophenols. These synthesized compounds were evaluated for their inhibitory activity against key metabolic enzymes, including acetylcholinesterase (AChE) and carbonic anhydrase (CA) isoenzymes I and II. mdpi.com The results indicated that the novel bromophenol derivatives showed significant inhibitory effects, highlighting the potential of the 2-bromo-4,5-dimethoxyphenyl scaffold in designing new enzyme inhibitors. mdpi.com

Antioxidant Compounds

The structural motif is also present in synthetic compounds designed to have antioxidant properties. A study focused on the synthesis of diphenylmethane (B89790) derivative bromophenols created bis(2-bromo-4,5-dimethoxyphenyl)methanone from its dimethoxy precursor. tandfonline.comtandfonline.com This compound and its subsequent derivatives were then evaluated for their antioxidant and radical scavenging activities using various in vitro assays. The research demonstrated that synthetic bromophenols based on this scaffold possess effective antioxidant capabilities. tandfonline.comtandfonline.com

Biological Activity Mechanisms and Structure Activity Relationships of 2 Bromo 4,5 Dimethoxyphenol and Its Derivatives

Mechanisms of Antimicrobial Action

The antimicrobial properties of bromophenol derivatives, including those structurally related to 2-Bromo-4,5-dimethoxyphenol, are attributed to their interaction with microbial cell structures. Chalcone derivatives, for instance, are believed to exert their antibacterial effects by reacting with the cell membrane of the target microorganism. ceon.rs Their ability to attach to and be absorbed by outer cell proteins and cell walls is a key aspect of their mechanism. ceon.rs The presence and positioning of functional groups like methoxy (B1213986) and halogen moieties on the phenyl rings significantly influence this activity. ceon.rs Some Schiff base complexes derived from bromophenols have shown promising bactericidal activity against pathogenic strains like S. aureus and E. coli. researchgate.net

Mechanisms of Antioxidant Activity

The antioxidant capacity of this compound and its derivatives is multifaceted. These compounds demonstrate significant radical scavenging activity, which is a key component in mitigating oxidative stress. semanticscholar.org For example, certain synthetic derivatives have been shown to ameliorate hydrogen peroxide-induced oxidative damage and reduce the generation of reactive oxygen species (ROS) in human keratinocytes. nih.gov

The mechanism of action for some derivatives involves the upregulation of key antioxidant enzymes like thioredoxin reductase (TrxR1) and heme oxygenase-1 (HO-1), without affecting the Nrf2 signaling pathway. semanticscholar.orgnih.gov The phenolic hydroxyl group is considered crucial for the free radical scavenging activity observed in various assays. nih.gov The antioxidant potential is also influenced by the substitution pattern on the aromatic ring; for instance, an allyl group can enhance radical scavenging due to its electron-donating nature, while the electron-withdrawing effect of bromine can moderate this activity.

Derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-1,2,4-triazole-3-thiol have been investigated for their potential as antiradical agents to counteract oxidative stress. zsmu.edu.ua Molecular docking studies have shown that these compounds can interact with the active sites of enzymes like cytochrome c-peroxidase. zsmu.edu.ua

Mechanisms of Enzyme Inhibition (e.g., PTP1B, AR, PARP-1)

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, playing a role in various pathological conditions.

Aldose Reductase (AR): Aldose reductase is an enzyme implicated in diabetic complications. ruc.dk Certain bromophenol and brominated diarylmethanone derivatives have demonstrated significant inhibitory effects on AR. ruc.dk

Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE): Novel bromophenol derivatives have been synthesized and tested for their inhibitory effects on metabolic enzymes including acetylcholinesterase (AChE) and carbonic anhydrase isoenzymes (CA I and II). mdpi.com Some of these compounds have shown potent inhibition, with the mode of inhibition being competitive. mdpi.com

The table below summarizes the inhibitory activity of selected bromophenol derivatives against various enzymes.

| Compound/Derivative | Target Enzyme | IC50 Value | Notes |

| 3-bromo-4,5-bis(2,3-dibromo-4,5-dihydroxybenzyl)-1,2-benzenediol (BDB) | PTP1B | 1.7 µM nih.gov | A natural bromophenol from red algae. nih.gov |

| Compound 26 (a BDB derivative) | PTP1B | 0.89 µM nih.gov | Approximately two-fold more potent than BDB. nih.gov |

| BP 2.10 (a synthetic derivative) | PTP1B | 0.89 µM nih.gov | Activity is about two-fold higher than the lead compound. nih.gov |

| Compound 4g (a bromophenol derivative) | PTP1B | 0.68 µmol/L nih.gov | Showed high selectivity against other PTPs. nih.gov |

| BP 2.14 (a brominated diarylmethanone derivative) | Aldose Reductase (AR) | 0.09 µM ruc.dk | Also showed strong inhibition of α-glucosidase and α-amylase. ruc.dk |

| 1-bromo-4,5-dimethoxy-2-(5-methoxy-2-methylbenzyl)benzene (14) | Carbonic Anhydrase I (hCA I) | Kᵢ: 2.53 ± 0.25 nM mdpi.com | Demonstrated the best inhibition among the tested series. mdpi.com |

Receptor Binding Mechanisms

The interaction of this compound and its derivatives with cellular receptors is a key aspect of their biological activity. While direct data on this compound itself is limited, analogous compounds show affinity for various receptors. For example, some derivatives may act as partial agonists or antagonists at certain receptor sites, such as serotonin (B10506) receptors, thereby influencing neurotransmitter release and neurological functions. The bromine substitution on the benzene (B151609) ring is thought to alter the compound's binding affinity and efficacy at neurotransmitter receptors, including those for dopamine, serotonin, and norepinephrine. ontosight.ai

Quinazoline-containing derivatives are of particular interest due to the known pharmacological properties of this structural class, which includes targeting specific enzymes or receptors. solubilityofthings.com

Investigation of Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is intricately linked to their chemical structure. Structure-activity relationship (SAR) studies help in understanding how different functional groups and their positions on the molecule influence its efficacy.

Influence of Bromine Substitution on Bioactivity

The presence and position of bromine atoms on the phenolic ring are critical determinants of the biological activity of these compounds.

Antimicrobial and Anticancer Activity: The bromine atom can be replaced under certain conditions, allowing for the synthesis of various derivatives. In some series of compounds, the 4-bromo-2,5-dimethoxyphenyl derivatives have been found to be particularly potent. nih.gov

Enzyme Inhibition: For PTP1B inhibition, a tricyclic scaffold and the presence of multiple bromine atoms (four to five) attached to the aryl rings are considered important for high potency. nih.govnih.gov The position of the bromine atom can also influence the inhibitory capacity against enzymes like carbonic anhydrase. mdpi.com